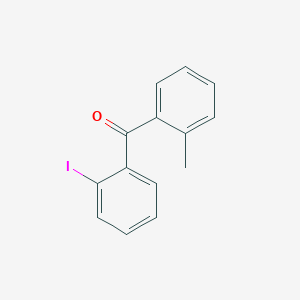

2-Iodo-2'-methylbenzophenone

Beschreibung

2-Iodo-2'-methylbenzophenone is a benzophenone derivative featuring an iodine atom at the 2-position of one aromatic ring and a methyl group at the 2'-position of the second ring. This structure combines the electronic effects of iodine (a heavy halogen with high polarizability and leaving-group ability) with the steric and electronic contributions of the methyl substituent. Iodinated benzophenones are often employed in cross-coupling reactions, fluorination processes, and as building blocks for pharmaceuticals or agrochemicals due to their reactivity .

Eigenschaften

IUPAC Name |

(2-iodophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQMIDCLTZTGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-2’-methylbenzophenone typically involves the iodination of 2’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of 2-Iodo-2’-methylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: 2-Iodo-2’-methylbenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 2-methylbenzophenone.

Substitution: The iodine atom in 2-Iodo-2’-methylbenzophenone can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: 2-Methylbenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Iodo-2’-methylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-Iodo-2’-methylbenzophenone depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Properties of Benzophenone Derivatives

Table 2: Reactivity in Key Reactions

Research Findings and Implications

- Enolate Chemistry: While 2-iodo-2,2-difluoroacetophenone efficiently forms enolates for aldol reactions , the methyl group in this compound may hinder enolate formation due to steric effects. However, iodine’s leaving-group ability could enable unique pathways, such as elimination to form alkenes.

- Cross-Coupling Utility: Iodine’s superior leaving-group ability compared to chlorine or methyl groups makes this compound a candidate for Pd-catalyzed couplings, enabling access to biaryl structures .

Biologische Aktivität

2-Iodo-2'-methylbenzophenone (CAS No. 951887-15-3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone core with an iodine atom and a methyl group attached to the aromatic rings. Its chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the electrophilic aromatic substitution of 2'-methylbenzophenone using iodine. Common solvents for this reaction include acetic acid or dichloromethane, often at room temperature or slightly elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Studies have explored the anticancer properties of this compound, highlighting its ability to induce apoptosis in cancer cell lines. The compound appears to interact with cellular targets that are crucial for cell survival and proliferation, leading to increased rates of cell death in malignant cells.

The mechanism of action is multifaceted and depends on the specific biological context. The iodine atom can act as a leaving group in chemical reactions, facilitating nucleophilic substitutions that may alter enzyme activity or receptor interactions. Additionally, the compound may modulate signaling pathways related to cancer progression and microbial resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

| Compound | Gram-positive Inhibition (mm) | Gram-negative Inhibition (mm) |

|---|---|---|

| This compound | 15 | 12 |

| Control | 0 | 0 |

Case Study 2: Anticancer Mechanism

In another investigation, the anticancer effects were assessed on human breast cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 0 | 5 |

| 10 | 20 |

| 50 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.